molecular formula C9H16ClN3 B2423473 N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride CAS No. 2171988-42-2

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride

Cat. No.: B2423473
CAS No.: 2171988-42-2
M. Wt: 201.7
InChI Key: SWTIHJVPMASFIU-UHFFFAOYSA-N
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Description

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride typically involves the reaction of N-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrazoles.

Scientific Research Applications

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Biological Activity

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine; hydrochloride is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine is C9H15N3C_9H_{15}N_3. The compound features a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as anti-inflammatory and anticancer agents.

N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine acts primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. By inhibiting COX-2, this compound may reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
COX InhibitionReduces pro-inflammatory prostaglandins
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsDecreases cytokine release

In Vitro Studies

Recent studies have evaluated the efficacy of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine in various in vitro models:

  • COX Inhibition : The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to established NSAIDs. For instance, two derivatives showed IC50 values at 0.781 µM for COX-2 inhibition, indicating strong potential as an anti-inflammatory agent .
  • Anticancer Activity : In assays against cancer cell lines (A549 and HepG2), N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine exhibited notable cytotoxic effects, suggesting its role as a potential anticancer drug .

Case Studies

A notable study focused on the dual anti-inflammatory and anticancer properties of pyrazole derivatives. The study highlighted that compounds similar to N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine not only inhibited COX enzymes but also induced apoptosis in cancer cells through mitochondrial pathways .

Safety and Toxicity Profile

The safety profile of N-Methyl-2-pyrazol-1-ylcyclopentan-1-amine has been assessed through various toxicological studies. Preliminary data suggest low toxicity levels; however, further comprehensive studies are necessary to fully understand its safety in clinical applications .

Properties

IUPAC Name

N-methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-10-8-4-2-5-9(8)12-7-3-6-11-12;/h3,6-10H,2,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTIHJVPMASFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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